5-bromo-2-chloro-N-propylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-propylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O/c1-2-3-12-9(14)7-4-6(10)5-13-8(7)11/h4-5H,2-3H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKMYSWHTSDZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-propylpyridine-3-carboxamide typically involves the following steps:
Chlorination: The addition of a chlorine atom to the pyridine ring.
Amidation: The formation of the carboxamide group by reacting the intermediate with propylamine.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the pyridine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry Applications
5-Bromo-2-chloro-N-propylpyridine-3-carboxamide has been identified as a potential pharmaceutical intermediate. Its structural properties allow it to be incorporated into various drug formulations. The compound's ability to serve as a building block for more complex molecules is significant in the development of new therapeutics.
Anticancer Activity
Research indicates that pyridine derivatives, including this compound, exhibit anticancer properties. Studies have shown that modifications in the pyridine ring can enhance cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been evaluated for their efficacy in inhibiting cancer cell proliferation and inducing apoptosis .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Pyridine derivatives are known to possess antibacterial and antifungal properties. A study highlighted the effectiveness of certain pyridine compounds against various microbial strains, suggesting that this compound could be explored further for its potential in treating infections .
Agrochemical Applications
In addition to medicinal uses, this compound has potential applications in agriculture, particularly as a pesticide or herbicide precursor. The incorporation of halogenated pyridines into agrochemical formulations can enhance their effectiveness against pests and weeds.
Pesticide Development
Compounds similar to this compound have been utilized in the synthesis of novel pesticides. These derivatives can improve selectivity and reduce toxicity to non-target organisms while maintaining efficacy against target pests .
Synthetic Route Overview
A common synthetic pathway includes:
- Bromination : Using bromine or brominating agents on a suitable pyridine precursor.
- Chlorination : Introducing chlorine into the structure via electrophilic aromatic substitution.
- Carboxamidation : Converting the carboxylic acid derivative into an amide using amines.
The overall yield and purity of the final product are critical factors that influence its applicability in both pharmaceutical and agrochemical sectors .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of various pyridine derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that further research could lead to new therapeutic agents .
Case Study: Agrochemical Efficacy
In agricultural research, a series of experiments were conducted to assess the effectiveness of halogenated pyridines as herbicides. The findings demonstrated that these compounds could significantly inhibit weed growth while being less harmful to crop plants, indicating their potential as selective herbicides .
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-propylpyridine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares 5-bromo-2-chloro-N-propylpyridine-3-carboxamide with two structurally related pyridine derivatives documented in the Catalog of Pyridine Compounds :
Substituent Analysis
| Compound Name | Position 2 Substituent | Position 3 Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Chlorine | N-Propylcarboxamide | C₉H₁₀BrClN₂O | 293.55 |
| N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide | 3-Hydroxyprop-1-yn-1-yl | Pivalamide (CONHC(CH₃)₃) | C₁₃H₁₅BrN₂O₂ | 327.18 |
| N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide | Cyano (CN) | Pivalamide (CONHC(CH₃)₃) | C₁₁H₁₂BrN₃O | 290.14 |
Key Observations:
Position 2 Variability: The target compound features a chlorine atom, a moderate leaving group that may facilitate nucleophilic substitution reactions. The analogous compounds replace chlorine with a 3-hydroxypropynyl group (polar, hydrogen-bonding capable) or a cyano group (electron-withdrawing, π-deficient), altering electronic and steric profiles .
Position 3 Variability :
- The target compound’s N-propylcarboxamide group (CONHCH₂CH₂CH₃) is less bulky compared to the pivalamide group (CONHC(CH₃)₃) in the analogues. Pivalamide’s steric bulk may reduce solubility but enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis .
Halogen Consistency :
- All three compounds retain a bromine atom at position 5, suggesting shared strategies to enhance lipophilicity or direct electrophilic substitution reactions.
Implications of Structural Differences
Physicochemical Properties
- Solubility : The N-propylcarboxamide in the target compound likely improves aqueous solubility compared to the hydrophobic pivalamide group in analogues.
- Reactivity: The chlorine atom at position 2 in the target compound may render it more reactive toward nucleophilic aromatic substitution than the cyano or hydroxypropynyl substituents.
Biological Activity
5-Bromo-2-chloro-N-propylpyridine-3-carboxamide is a halogenated derivative of pyridine, notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 277.55 g/mol. Its structure features a pyridine ring with bromine and chlorine substituents, along with a propyl group and a carboxamide functional group. These structural elements contribute to its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and agrochemical applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential against multidrug-resistant strains of bacteria, including Staphylococcus aureus.
- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of cancer cells, particularly in lung adenocarcinoma models (A549 cells) .
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of this compound. It has been tested against several clinically significant pathogens. The results are summarized in the table below:
Anticancer Activity
The anticancer properties have been assessed using various cancer cell lines. Notably, the compound demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells. The findings are summarized below:
| Cell Line | IC50 (µM) | Effect on Non-Cancerous Cells |
|---|---|---|
| A549 (Lung Cancer) | 50 | Moderate cytotoxicity observed |
| HSAEC1-KT (Non-Cancerous) | 100 | Lower cytotoxicity compared to A549 |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Research : In vitro studies involving A549 cells revealed that the compound reduced cell viability significantly at concentrations above 50 µM. These findings indicate its potential as an anticancer agent while also highlighting the need for further studies to assess its safety profile in non-cancerous cells .
Q & A
Q. How can researchers optimize the synthesis of 5-bromo-2-chloro-N-propylpyridine-3-carboxamide to improve yield and purity?
Methodological Answer:
- Factorial Design: Employ a factorial experimental design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratios) and identify optimal conditions . For example, test temperatures between 60–120°C and solvent systems (DMF, THF, or toluene) to assess their impact on yield.
- Purification Strategies: Use column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol/water mixtures to isolate the compound with >95% purity, as demonstrated in analogous pyridine derivatives .
- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions (e.g., bromo and chloro groups) and propyl chain integration. Compare chemical shifts with structurally similar compounds like 5-bromo-2-methoxypyridine (δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to confirm molecular weight (expected ~291.5 g/mol) and isotopic patterns for bromine/chlorine .
- Thermal Analysis: Conduct differential scanning calorimetry (DSC) to determine melting points and assess thermal stability, referencing analogs such as 5-bromo-2-chloropyrimidine (mp 78–80°C) .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Store samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH) for 1–3 months. Monitor degradation via HPLC and track changes in impurity profiles .
- Light Sensitivity: Expose aliquots to UV (254 nm) and visible light, comparing degradation kinetics with protected controls. Pyridine derivatives with halogen substituents often show photolytic instability, necessitating amber glass storage .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and activation energies for substitutions at the bromine or chlorine sites. Reference ICReDD’s workflow, which integrates reaction path searches and experimental data feedback .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on transition states to predict regioselectivity .
Q. How can researchers resolve contradictions in spectroscopic data for intermediates or derivatives?
Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to resolve ambiguities. For example, NOESY correlations can clarify spatial proximity of substituents in complex pyridine analogs .
- Isotopic Labeling: Synthesize - or -labeled derivatives to assign peaks definitively, as seen in studies of 2-amino-3-bromo-5-methylpyridine .
Q. What strategies mitigate challenges in multi-step synthesis involving halogenated pyridine intermediates?
Methodological Answer:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to shield reactive sites during functionalization. For example, 5-bromo-2-fluoropyridine-3-boronic acid derivatives require protection to prevent boronic acid decomposition .
- Catalytic Systems: Optimize palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with ligands like XPhos to enhance efficiency in halogenated pyridine systems .
Q. How can researchers leverage computational tools to design novel derivatives with enhanced bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Modeling: Use docking simulations (AutoDock, Schrödinger) to predict interactions with biological targets. For example, modify the propyl chain or introduce electron-withdrawing groups to modulate binding affinity .
- Machine Learning (ML): Train ML models on existing pyridine derivative datasets to prioritize synthetic routes or substituent combinations with predicted high activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
